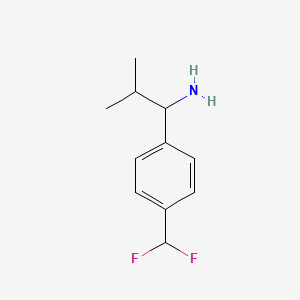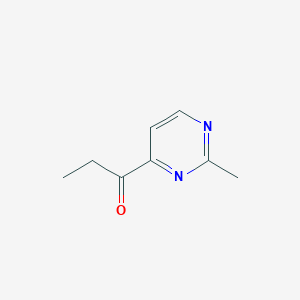
1-(2-Methylpyrimidin-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpyrimidin-4-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
The synthesis of 1-(2-Methylpyrimidin-4-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidine with propanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve the overall efficiency of the process.
化学反応の分析
1-(2-Methylpyrimidin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
科学的研究の応用
1-(2-Methylpyrimidin-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical research.
Industry: Used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism by which 1-(2-Methylpyrimidin-4-yl)propan-1-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include key enzymes in metabolic pathways or receptors involved in signal transduction.
類似化合物との比較
1-(2-Methylpyrimidin-4-yl)propan-1-one can be compared to other pyrimidine derivatives, such as:
2-Methylpyrimidine: A simpler derivative with similar reactivity but different physical properties.
4-Methylpyrimidine: Another isomer with distinct chemical behavior and applications.
1-(2-Methylpyrimidin-4-yl)ethan-1-one: A closely related compound with a shorter carbon chain, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
特性
CAS番号 |
67860-39-3 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
1-(2-methylpyrimidin-4-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-3-8(11)7-4-5-9-6(2)10-7/h4-5H,3H2,1-2H3 |
InChIキー |
FBXLHVPFXKEIKW-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=NC(=NC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


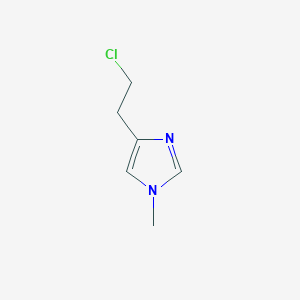

![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
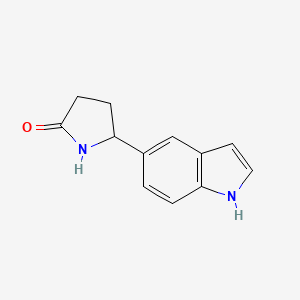
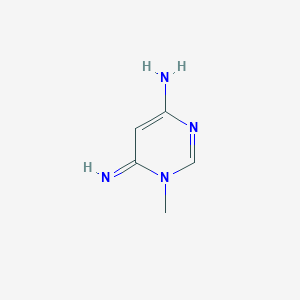
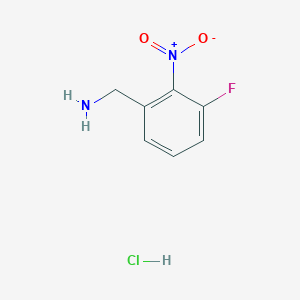
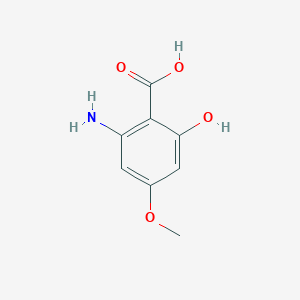
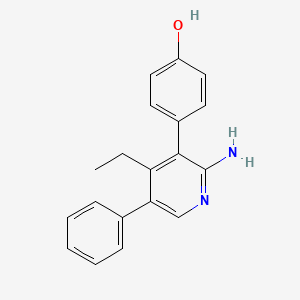

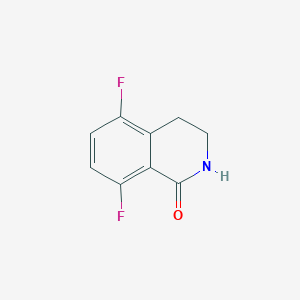

![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
